molecular formula C13H14N2O2S B2739667 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one CAS No. 422274-58-6

2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B2739667
CAS No.: 422274-58-6
M. Wt: 262.33
InChI Key: XKGHQFJXVMZVCI-UHFFFAOYSA-N
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Description

2-Mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both a mercapto group and a tetrahydrofuran moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Tetrahydrofuran Moiety: This step involves the alkylation of the quinazolinone core with a tetrahydrofuran-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazolinone core can undergo reduction to form dihydroquinazolinones.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Various alkylated or arylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The quinazolinone core is known to interact with various biological targets, and the presence of the mercapto group can enhance binding affinity through the formation of disulfide bonds with cysteine residues in proteins.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-cancer agent, due to its ability to inhibit specific enzymes involved in cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can mimic natural substrates or inhibitors, while the mercapto group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoquinazolin-4(3H)-one: Lacks the tetrahydrofuran moiety, making it less soluble and potentially less bioavailable.

    3-(Tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one: Lacks the mercapto group, reducing its potential for covalent interactions with biological targets.

    2-Mercapto-3-methylquinazolin-4(3H)-one: Similar structure but with a methyl group instead of the tetrahydrofuran moiety, affecting its chemical reactivity and biological activity.

Uniqueness

2-Mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one is unique due to the combination of the mercapto group and the tetrahydrofuran moiety. This combination enhances its chemical versatility and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12-10-5-1-2-6-11(10)14-13(18)15(12)8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGHQFJXVMZVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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